2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide
Overview
Description
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a sulfonamide group, and two chlorinated aromatic rings, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and sulfonamide intermediates. The reaction conditions often include the use of chlorinating agents, such as thionyl chloride, and sulfonation reagents, such as sulfur trioxide or chlorosulfonic acid. The final step involves the coupling of these intermediates under controlled conditions, often using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the intermediates are synthesized separately and then combined. The reaction conditions are optimized for yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity. The phenoxy and chlorinated aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics and enzyme inhibitors.
Uniqueness
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c22-16-8-6-15(7-9-16)13-24-21(26)14-29-20-11-10-18(12-19(20)23)30(27,28)25-17-4-2-1-3-5-17/h6-12,17,25H,1-5,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIRTEKTOIGIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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